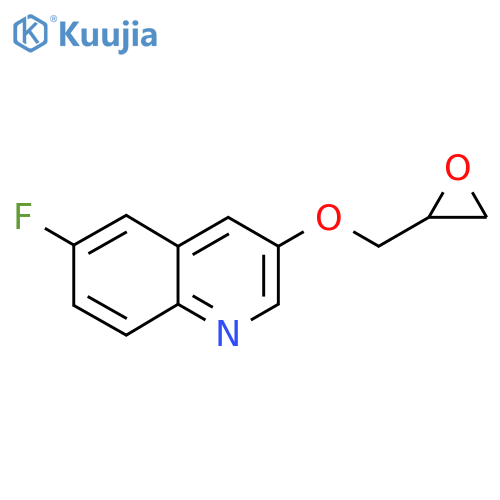

Cas no 2411275-82-4 (6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline)

2411275-82-4 structure

商品名:6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline

CAS番号:2411275-82-4

MF:C12H10FNO2

メガワット:219.211706638336

CID:5356145

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline

- 6-fluoro-3-[(oxiran-2-yl)methoxy]quinoline

- Z3991576892

-

- インチ: 1S/C12H10FNO2/c13-9-1-2-12-8(3-9)4-10(5-14-12)15-6-11-7-16-11/h1-5,11H,6-7H2

- InChIKey: SSINVAIPALIFFW-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2C(C=1)=CC(=CN=2)OCC1CO1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 251

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 34.6

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7562579-1.0g |

6-fluoro-3-[(oxiran-2-yl)methoxy]quinoline |

2411275-82-4 | 95.0% | 1.0g |

$0.0 | 2025-02-24 |

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

2411275-82-4 (6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬